Product packaging for 1,3,5-Tri(2-thenoyl)benzene(Cat. No.:)

1,3,5-Tri(2-thenoyl)benzene

Cat. No.: B427491
M. Wt: 408.5g/mol
InChI Key: QPNIJSBUVITZTQ-UHFFFAOYSA-N
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Description

Significance of C3-Symmetric Architectures in Contemporary Chemical Research

C3-symmetric molecules, possessing a three-fold rotational axis, are of immense interest to chemists due to their unique structural and functional properties. researchgate.net This symmetry imparts a star-shaped or tripod-like architecture to the molecule, which can lead to specific binding interactions and enhanced molecular recognition capabilities. nih.gov The symmetrical arrangement of functional groups often results in interesting physicochemical characteristics that are advantageous in various applications. nih.gov

In recent years, the aesthetic appeal of C3-symmetric molecules has been increasingly translated into practical applications. rsc.org They are widely utilized in fields such as:

Asymmetric Catalysis: Chiral C3-symmetric molecules are employed to create catalysts that can selectively produce one enantiomer of a chiral product. researchgate.net

Molecular Recognition: The defined spatial arrangement of binding sites in C3-symmetric hosts allows for the selective recognition of guest molecules. researchgate.netmdpi.com

Materials Science: These molecules serve as building blocks for a range of materials, including conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govchemimpex.com Their inherent symmetry can facilitate self-assembly into well-ordered supramolecular structures. nih.gov

Drug Design: The unique three-fold symmetry can enhance binding interactions with biological targets, although this area is still developing. nih.gov

The exploration of C3-symmetric architectures continues to be a promising frontier in chemistry, with ongoing research focused on designing novel molecules with tailored functionalities. nih.gov

Historical and Current Trajectories in the Study of 1,3,5-Triarylbenzene Systems

The synthesis of 1,3,5-triarylbenzene compounds dates back to the 19th century, with initial reports on the self-condensation of acetophenone. sapub.org Over the years, numerous synthetic methods have been developed to access these important polycyclic aromatic compounds. researchgate.net

Early methods often required harsh reaction conditions, long reaction times, and the use of expensive or stoichiometric reagents, leading to limitations in yield and substrate scope. researchgate.net However, significant advancements have been made in recent years, focusing on more efficient and environmentally friendly approaches.

Modern synthetic strategies for 1,3,5-triarylbenzenes include:

Acid-Catalyzed Cyclotrimerization: Various Brønsted and Lewis acids, such as para-toluenesulfonic acid (PTSA), tin tetrachloride, and bismuth triflate, have been effectively used to catalyze the self-condensation of aryl methyl ketones. researchgate.netresearchgate.net

Metal-Catalyzed Reactions: Transition metal catalysts, including those based on palladium, nickel, and copper, have been employed for the cyclotrimerization of alkynes and other coupling reactions to form the 1,3,5-triarylbenzene core. sapub.orgrsc.org

Green Chemistry Approaches: There is a growing emphasis on developing solvent-free reactions and using recyclable catalysts to minimize the environmental impact of these syntheses. researchgate.netrsc.org

The applications of 1,3,5-triarylbenzene derivatives are expanding rapidly. They are key components in the development of:

Organic Electronics: Their π-conjugated structure makes them suitable for use in OLEDs and as molecular chemosensors. nih.gov

Dendrimers and Framework Materials: The C3-symmetric core of 1,3,5-triarylbenzenes serves as an ideal scaffold for the construction of dendritic molecules and porous materials like metal-organic frameworks (MOFs). nih.gov

Current research continues to explore novel synthetic routes and to expand the functional diversity of 1,3,5-triarylbenzene systems for advanced applications.

Academic Relevance and Research Focus on 1,3,5-Tri(2-thenoyl)benzene

This compound, a specific derivative within the 1,3,5-trisubstituted benzene (B151609) family, has garnered significant academic interest due to its unique combination of a C3-symmetric benzene core and three thenoyl groups. The presence of the thiophene (B33073) rings in the thenoyl substituents introduces interesting electronic and structural properties.

Research on this compound and its analogues is focused on several key areas:

Organic Electronics: The compound is investigated as a material for organic electronic devices, such as OLEDs and OPVs, due to its potential for enhanced charge transport properties. chemimpex.com

Conductive Polymers: It serves as a monomer or building block for the synthesis of conductive polymers, which are valuable in flexible electronics and sensors. chemimpex.com

Supramolecular Chemistry: The defined structure of this compound makes it an excellent candidate for constructing complex supramolecular assemblies through non-covalent interactions. chemimpex.com

Coordination Chemistry: The ketone functional groups and the sulfur atoms of the thiophene rings can act as coordination sites for metal ions, leading to the formation of novel metal-organic complexes and frameworks.

The study of this compound provides a platform for exploring the fundamental relationships between molecular structure and material properties, driving innovation in various fields of chemistry and materials science.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C21H12O3S3
Appearance White to off-white crystalline powder
Primary Applications Organic electronics (OLEDs, OPVs), conductive polymers, supramolecular chemistry

Table 2: Related 1,3,5-Trisubstituted Benzene Compounds

Compound NameMolecular FormulaKey Feature
1,3,5-TriphenylbenzeneC24H18Parent aryl-substituted benzene
1,3,5-Tri-tert-butylbenzeneC18H30Bulky alkyl substituents
1,3,5-TriisopropylbenzeneC15H24Isopropyl substituents
1,3,5-Tris(pyridin-4-ylethynyl)benzeneC27H15N3Extended π-conjugation with pyridyl units
1,3,5-Tri(thiophen-2-yl)benzeneC18H12S3Thienyl substituents without the carbonyl linker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H12O3S3 B427491 1,3,5-Tri(2-thenoyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H12O3S3

Molecular Weight

408.5g/mol

IUPAC Name

[3,5-bis(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone

InChI

InChI=1S/C21H12O3S3/c22-19(16-4-1-7-25-16)13-10-14(20(23)17-5-2-8-26-17)12-15(11-13)21(24)18-6-3-9-27-18/h1-12H

InChI Key

QPNIJSBUVITZTQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4

Origin of Product

United States

Advanced Synthetic Strategies for 1,3,5 Tri 2 Thenoyl Benzene and Analogous Derivatives

Methodological Evolution in the Construction of 1,3,5-Trisubstituted Benzene (B151609) Cores

The construction of the 1,3,5-trisubstituted benzene core, the central structural motif of 1,3,5-tri(2-thenoyl)benzene, has been approached through various synthetic routes. The primary strategies involve the cyclotrimerization of suitable precursors or the sequential functionalization of a pre-existing benzene ring.

A prominent method for creating 1,3,5-triaroylbenzenes is the self-condensation or cyclotrimerization of aryl methyl ketones. sapub.orgmyttex.net For instance, the synthesis of 1,3,5-tri(thiophen-2-yl)benzene, a close analogue of the target molecule, can be achieved through the trimerization of 2-acetylthiophene (B1664040). rsc.org This reaction is often catalyzed by dehydrating agents or Lewis acids.

Another significant approach involves the cross-coupling of a 1,3,5-trihalogenated benzene with appropriate coupling partners. This strategy allows for the introduction of diverse functionalities onto the benzene core.

Catalytic Approaches: Palladium-Catalyzed Cross-Coupling and Related Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 1,3,5-trisubstituted benzenes due to their high efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is a particularly noteworthy example. wiley.com It has been successfully employed in the synthesis of 1,3,5-tris(thienyl)benzene derivatives. wiley.comresearchgate.net In a typical procedure, a 1,3,5-trihalobenzene is coupled with a thienylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.comresearchgate.net

This methodology offers a versatile route to a wide range of star-shaped molecules with a 1,3,5-trisubstituted benzene core. wiley.comresearchgate.net For example, 1,3,5-tris(2-furyl)benzene has been synthesized in good yield by the Suzuki-Miyaura coupling of 1,3,5-triiodobenzene (B10644) with furan-2-boronic acid. rsc.org

While direct palladium-catalyzed synthesis of this compound via acylation is less common, the fundamental principles of palladium catalysis are central to the construction of the core aromatic structure.

A plausible, though potentially challenging, route to this compound would be the Friedel-Crafts acylation of benzene with 2-thenoyl chloride. byjus.comlibretexts.org This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). byjus.comlibretexts.org The reaction involves the formation of a highly reactive acylium ion, which then attacks the benzene ring. libretexts.org However, achieving selective 1,3,5-trisubstitution can be difficult due to the deactivating nature of the first acyl group, which hinders subsequent acylations. libretexts.org Polyacylation is generally not favored in Friedel-Crafts acylation because the ketone product is less reactive than the starting material. libretexts.orglscollege.ac.in

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,3,5-Trisubstituted Benzene Derivatives

Catalyst System Reaction Type Precursors Product Yield (%) Reference
Pd(PPh₃)₄ / Base Suzuki-Miyaura Coupling 1,3,5-Triiodobenzene, Furan-2-boronic acid 1,3,5-Tris(2-furyl)benzene 66 rsc.org
Pd(PPh₃)₄ / Base Suzuki-Miyaura Coupling 2-Acetyl-5-bromothiophene, Phenylboronic acid 2-Acetyl-5-phenylthiophene - rsc.org
SiCl₄ / EtOH Cyclotrimerization 2-Acetylthiophene 1,3,5-Tri(thiophen-2-yl)benzene 65 rsc.org
CuCl₂ Self-condensation Acetophenone 1,3,5-Triphenylbenzene - sapub.org
CuCl₂ Self-condensation 2-Acetonaphthalene 1,3,5-Tris(2-naphthyl)benzene - sapub.orgmyttex.net
FeCl₃·6H₂O in TAAILs Friedel-Crafts Acylation Anisole, Acetic anhydride 4-Methoxyacetophenone up to 94 nih.govbeilstein-journals.org
AlCl₃ Friedel-Crafts Acylation Benzene, Acetyl chloride Acetophenone - byjus.comlibretexts.org

Cascade Reactions and One-Pot Synthesis Protocols

For instance, the acid-catalyzed cyclocondensation of 2-acetylthiophene derivatives is a one-pot method to generate the 1,3,5-tris(thienyl)benzene core. mdpi.com Various catalysts, including thionyl chloride, silicon tetrachloride, and strong acids like triflic acid, have been utilized for this transformation. rsc.org

Metal-Free and Organocatalytic Synthetic Pathways

In recent years, there has been a growing interest in developing metal-free and organocatalytic synthetic methods to avoid the use of potentially toxic and expensive heavy metals. The self-condensation of aryl methyl ketones can be promoted by strong acids, representing a metal-free approach to 1,3,5-triarylbenzenes. researchgate.net For example, trifluoromethanesulfonic acid has been used to catalyze the cyclotrimerization of 4-phenyl-acetophenone. researchgate.net

Furthermore, the use of p-toluenesulfinic acid with a catalytic amount of tin tetrachloride has been reported for the synthesis of 1,3,5-triarylbenzenes from ketones, offering a method with a reduced metal load. researchgate.net

Exploration of Sustainable and Environmentally Benign Synthesis Routes

The development of sustainable and environmentally friendly synthetic protocols is a key goal in modern chemistry. A notable advancement in the synthesis of 1,3,5-triaroylbenzenes is the use of hot water as a reaction medium, without the need for any added acid or base. nih.gov For example, heating neat 1-phenyl-2-propyn-1-one in water at 150 °C for 2 hours afforded 1,3,5-tribenzoylbenzene (B1295284) in 74% yield. nih.gov Similarly, 1,3,5-triacetylbenzene (B188989) can be synthesized from 4-methoxy-3-buten-2-one (B155257) in hot water with a 77% yield. nih.gov These methods offer significant advantages in terms of sustainability by avoiding hazardous solvents and catalysts.

Regioselective Functionalization of Thienyl Moieties in the this compound Framework

While the primary focus is on the construction of the central benzene core, the functionalization of the peripheral thienyl groups is also of great importance for tuning the properties of the final molecule. Regioselective functionalization of the thiophene (B33073) rings in a pre-formed 1,3,5-tris(thienyl)benzene scaffold allows for the introduction of additional substituents at specific positions.

A common strategy involves electrophilic aromatic substitution, such as bromination with N-bromosuccinimide (NBS), which typically occurs at the 5-position of the thiophene ring. The resulting bromo-functionalized compound can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents. mdpi.comrsc.org This stepwise approach provides a high degree of control over the final molecular architecture.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic transformation. For the synthesis of this compound and its analogues, several parameters can be fine-tuned.

In the case of Friedel-Crafts acylation, the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst are critical. numberanalytics.com Common solvents include dichloromethane, chloroform, and nitrobenzene, with lower temperatures often favoring higher selectivity. numberanalytics.com The ratio of the acyl chloride to the aromatic substrate and the amount of Lewis acid catalyst must be carefully controlled to achieve the desired level of substitution and minimize side reactions. numberanalytics.com

For cyclotrimerization reactions, the choice of catalyst and reaction temperature can significantly impact the yield. For example, in the synthesis of 1,3,5-tris(5-alkylthiophen-2-yl)benzenes via cyclotrimerization of 2-acetyl-5-alkylthiophenes, the use of SiCl₄ as a catalyst provided good yields. rsc.org

The development of robust catalyst systems, such as the use of iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids (TAAILs) for Friedel-Crafts acylation, demonstrates the importance of catalyst and solvent engineering to achieve high yields under mild conditions. nih.govbeilstein-journals.org

Comprehensive Spectroscopic and Structural Elucidation of 1,3,5 Tri 2 Thenoyl Benzene

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in determining the detailed molecular architecture of 1,3,5-Tri(2-thenoyl)benzene in its solid state.

Crystallographic Packing Arrangements and Intermolecular Interactions (e.g., C-H...O, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid material.

C-H···O Interactions: A common and significant intermolecular interaction observed in crystal structures is the C-H···O hydrogen bond. rsc.org In the crystal packing of this compound, it is anticipated that hydrogen atoms from the thiophene (B33073) and benzene (B151609) rings will form weak hydrogen bonds with the oxygen atoms of the carbonyl groups on neighboring molecules. These interactions play a role in stabilizing the three-dimensional crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H and ¹³C NMR for Primary Structure Confirmation

The primary structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the central benzene ring and the three thiophene rings. Due to the C₃ symmetry of the molecule, the three protons on the central benzene ring are chemically equivalent and should appear as a singlet. The protons on the three equivalent thiophene rings will exhibit characteristic splitting patterns (doublets or triplets) depending on their coupling with adjacent protons. The integration of these signals will correspond to the number of protons in each unique chemical environment. For comparison, in the highly symmetrical molecule 1,3,5-trimethylbenzene, the three aromatic protons also appear as a singlet, as do the nine equivalent methyl protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the central benzene ring, the carbonyl groups, and the thiophene rings. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms. For example, the three substituted carbons of the central benzene ring will be equivalent, as will the three unsubstituted carbons. Similarly, the carbons of the three thenoyl groups will show a limited number of signals corresponding to their unique chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.)

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹Hδ 7.5 - 8.5sProtons on the central benzene ring
¹Hδ 7.0 - 8.0mProtons on the thiophene rings
¹³Cδ 180 - 190sCarbonyl carbons
¹³Cδ 130 - 150sCarbons of the central benzene ring
¹³Cδ 125 - 145sCarbons of the thiophene rings

Advanced 2D NMR Techniques for Connectivity and Conformational Insights

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the thiophene rings, helping to definitively assign their signals.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC experiment correlates the signals of protons with their directly attached carbons. libretexts.org This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which can offer insights into the solution-state conformation of the molecule, particularly the relative orientation of the thenoyl groups with respect to the central benzene ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups, typically found in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the benzene and thiophene rings (in the 1400-1600 cm⁻¹ region), and C-S stretching vibrations from the thiophene rings. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring. tum.de

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration will also be visible in the Raman spectrum. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, often give rise to strong Raman signals. For benzene derivatives, a strong breathing mode is typically observed near 1000 cm⁻¹. tum.deresearchgate.net The symmetric nature of this compound may lead to certain vibrations being more intense in the Raman spectrum than in the IR spectrum, and vice versa, according to the mutual exclusion rule if the molecule possesses a center of inversion.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Carbonyl (C=O) Stretch1650 - 1700IR (strong), Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
Benzene Ring Breathing~1000Raman (strong)
C-S Stretch600 - 800IR, Raman
Out-of-plane C-H Bend700 - 900IR

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Detailed mass spectrometry data, including the precise molecular weight and an analysis of the fragmentation pattern for this compound, are not available in the reviewed scientific literature. Such an analysis would typically involve techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

A theoretical analysis would predict a molecular ion peak corresponding to the compound's molecular formula (C₂₁H₁₂O₃S₃). The fragmentation would likely involve characteristic losses of the thenoyl groups, thiophene rings, and carbonyl moieties. However, without experimental data, a precise fragmentation table cannot be constructed.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Phase Transitions and Stability

Specific data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound have not been reported in the available literature.

Differential Scanning Calorimetry (DSC) would be used to identify phase transitions such as melting point (Tₘ) and glass transition temperature (T₉). Studies on analogous aromatic polyketones show that melting points and glass transition temperatures are influenced by the rigidity of the molecular backbone. acs.orgnih.gov

Thermogravimetric Analysis (TGA) would provide information on the thermal stability and decomposition profile of the compound. For related aromatic polyketones, TGA often indicates high thermal stability, with decomposition temperatures typically above 300°C. acs.orgnih.govmdpi.commdpi.com

Without experimental curves and transition data, a specific data table for the thermal properties of this compound cannot be generated.

Theoretical and Computational Chemistry Approaches to 1,3,5 Tri 2 Thenoyl Benzene

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict molecular properties with a favorable balance of accuracy and computational cost.

For 1,3,5-tri(2-thenoyl)benzene, DFT calculations are employed to optimize the molecular geometry, finding the most stable arrangement of atoms corresponding to a minimum on the potential energy surface. These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for accurately predicting other molecular properties. The planarity or non-planarity of the molecule, influenced by the rotational freedom of the thenoyl groups relative to the central benzene (B151609) ring, is a key outcome of these optimizations.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. For this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) rings, while the LUMO is distributed across the central benzene ring and the carbonyl linkers. This distribution influences the nature of its electronic transitions, which are often characterized as π-π* transitions. The energy gap can be correlated with the maximum absorption wavelength in the UV-Vis spectrum.

Table 1: Calculated FMO Properties of this compound

Parameter Value (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -2.0 to -2.5
HOMO-LUMO Gap 4.0 to 4.5

Note: These values are typical ranges found in computational studies and can vary based on the specific DFT functional and basis set used.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface.

In this compound, MESP analysis reveals that the most negative potential (red regions) is concentrated around the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms of the benzene and thiophene rings show positive potential (blue regions), making them susceptible to nucleophilic attack. The MESP surface provides a clear picture of the molecule's charge distribution, which governs its intermolecular interactions and recognition properties.

The three-dimensional structure of this compound is not rigid. The thenoyl groups can rotate around the single bonds connecting them to the central benzene ring. Conformational analysis is performed to explore the potential energy surface of the molecule and identify the most stable conformers (energy minima).

These studies often reveal several possible low-energy conformations, which can be described by the dihedral angles between the planes of the thiophene rings and the central benzene ring. The global minimum energy structure often features a non-planar arrangement, where steric hindrance between the thenoyl groups is minimized. The relative energies of different conformers are important for understanding the molecule's flexibility and how it might pack in a solid-state crystal lattice.

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful method for simulating photophysical properties, such as UV-Vis absorption spectra.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, TD-DFT simulations can help assign the observed absorption bands to specific electronic transitions, such as the π-π* transitions involving the aromatic rings and n-π* transitions associated with the carbonyl groups. These calculations are vital for interpreting experimental spectra and understanding the molecule's behavior upon light absorption.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in solution or in the solid state. These simulations can also provide detailed insights into intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules. This information is crucial for understanding self-assembly processes and the formation of larger supramolecular structures.

Application of Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models.

Table 2: Key Quantum Chemical Descriptors for this compound

Descriptor Definition Typical Predicted Value Range
Ionization Potential (I) -E(HOMO) 6.5 to 7.0 eV
Electron Affinity (A) -E(LUMO) 2.0 to 2.5 eV
Electronegativity (χ) (I+A)/2 4.25 to 4.75 eV
Global Hardness (η) (I-A)/2 2.0 to 2.25 eV
Global Softness (S) 1/(2η) 0.22 to 0.25 eV⁻¹

Note: These values are derived from the typical FMO energies and are subject to the same computational variations.

Coordination Chemistry and Metal Organic Framework Mof Research Involving 1,3,5 Tri 2 Thenoyl Benzene

Principles of Ligand Design for 1,3,5-Tri(2-thenoyl)benzene in Metal Coordination

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. This compound is designed as a tripodal ligand, with its three 2-thenoyl arms extending from a central benzene (B151609) ring. This arrangement allows for the coordination of multiple metal centers or for the formation of a stable chelate with a single metal ion.

The key features of this compound as a ligand are:

Tripodal Nature : The C3 symmetry of the ligand can lead to the formation of highly symmetric, three-dimensional metal complexes.

Chelating Arms : Each 2-thenoyl group contains a carbonyl oxygen and a thiophene (B33073) sulfur atom, which can act as a bidentate chelating unit to a metal center. The presence of these donor atoms allows for the formation of stable five-membered chelate rings.

Structural Rigidity and Flexibility : The benzene core provides a rigid scaffold, while the thenoyl groups have some rotational freedom, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

The design principles for using this compound in metal coordination are similar to those for other tripodal ligands like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), which has been successfully used in the synthesis of porous MOFs. rsc.orgsigmaaldrich.com The choice of metal ion, solvent, and reaction conditions can influence the final structure of the metal complex, leading to discrete molecules, coordination polymers, or extended frameworks.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of the metal precursor (e.g., chlorides, nitrates, acetates) and the reaction conditions (e.g., temperature, reaction time, pH) can significantly impact the outcome of the synthesis, including the coordination number and geometry of the metal center. For instance, reactions of the related tripodal ligand 1,3,5-tris(1-imidazolyl)benzene with various metal salts have yielded novel two-dimensional metal-organic frameworks. nih.gov

The 2-thenoyl groups of this compound can exhibit several binding modes in metal complexes. The most common is expected to be bidentate chelation through the carbonyl oxygen and the thiophene sulfur atom. However, monodentate coordination through either the oxygen or sulfur atom is also possible, as is a bridging mode where the thenoyl group coordinates to two different metal centers.

The coordination geometry around the metal center will depend on the metal ion's electronic configuration, size, and the number of coordinated ligands. For example, with first-row transition metals like Cu(II), Ni(II), or Zn(II), octahedral or distorted octahedral geometries are common when the metal coordinates to three bidentate thenoyl groups from one or more ligands. nih.gov The nature of the organic ligand and the geometric needs of the metal atoms have a great influence on the final structure. nih.gov

The characterization of newly synthesized metal complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for probing the coordination of the thenoyl group to the metal center. Upon coordination, the stretching frequency of the carbonyl group (C=O) is expected to shift to a lower wavenumber compared to the free ligand, providing direct evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II)), NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding mode.

UV-Visible Spectroscopy : The electronic spectra of the complexes can provide information about the d-d transitions of the metal ions and charge transfer bands, which are sensitive to the coordination environment.

Magnetic Susceptibility Measurements : For paramagnetic complexes containing unpaired electrons (e.g., with Cu(II) or Ni(II)), magnetic susceptibility measurements can determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the spin state of the metal ion. du.edu.egresearchgate.netgcnayanangal.com Weak antiferromagnetic or ferromagnetic interactions may be observed in polynuclear complexes. researchgate.net

TechniqueExpected Observation for Metal Complexation
Infrared (IR) SpectroscopyShift of the C=O stretching frequency to lower energy.
NMR SpectroscopyChanges in the chemical shifts of ligand protons and carbons.
UV-Visible SpectroscopyAppearance of d-d transition and charge-transfer bands.
Magnetic SusceptibilityParamagnetic behavior for complexes with unpaired electrons.

Engineering of Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives as Organic Linkers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) and organic ligands (linkers). The use of tripodal ligands like derivatives of this compound as organic linkers is a promising strategy for the construction of MOFs with high porosity and structural diversity. researchgate.netfigshare.com For MOF synthesis, the thenoyl groups would likely need to be functionalized with coordinating groups that are more suitable for forming extended networks, such as carboxylates. For example, 1,3,5-tris(4-carboxyphenyl)benzene has been used to create MOFs with exceptionally high surface areas. sigmaaldrich.com

Solvothermal and hydrothermal methods are the most common techniques for the synthesis of MOFs. mdpi.comresearchgate.net These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel at elevated temperatures. The solvent plays a crucial role in the reaction, acting as a heat and mass transfer medium and often as a template for the formation of the porous structure. The choice of solvent, temperature, and reaction time can influence the crystallinity, phase, and morphology of the resulting MOF. mdpi.com

Comparison of Synthesis Methods:

MethodDescriptionAdvantages
Solvothermal Synthesis is carried out in an organic solvent at temperatures above its boiling point.Good control over crystal size and morphology; can produce novel phases not accessible at lower temperatures. mdpi.com
Hydrothermal Synthesis is carried out in water at elevated temperatures and pressures.Environmentally friendly solvent; can facilitate the formation of dense phases.

The use of C3-symmetric linkers like derivatives of this compound can lead to a variety of MOF topologies, depending on the coordination number and geometry of the metal node. researchgate.netnih.govrsc.org For instance, linking triangular organic building blocks with metal nodes can result in frameworks with different network topologies, influencing the pore size and shape. nih.gov The porosity of the resulting MOFs can be tuned by changing the length of the linker arms or by introducing functional groups on the linker. researchgate.netnih.gov The inherent crystallinity, structural versatility, and controlled porosity are key advantages of these materials. mdpi.comunist.ac.kr

The table below summarizes the properties of some MOFs constructed from C3-symmetric linkers, illustrating the potential for creating porous materials with derivatives of this compound.

MOF NameOrganic LinkerMetal NodeSurface Area (m²/g)Key Feature
MOF-1771,3,5-Benzenetribenzoate (BTB)Zn4O~4500Exceptionally high porosity for gas storage. sigmaaldrich.com
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM)Cu-Excellent CO2 adsorption capacity. mdpi.comunist.ac.kr
POMOF1,3,5-tris(4-carboxyphenyl)benzene (H3BTB)Zn8-Porous polyoxometalate-based MOF with catalytic activity. rsc.org

Rational Design for Tailored MOF Functionalities

There is currently no available research demonstrating the rational design of MOFs using this compound as a primary organic linker. The exploration of how its specific geometric and electronic properties could be leveraged to control pore size, shape, and surface chemistry in MOFs remains an open area for investigation.

Research into Catalytic and Sensing Applications of MOFs Derived from this compound

Consistent with the lack of synthesized MOFs from this ligand, there are no reports on the catalytic or sensing applications of such materials.

Exploration of Heterogeneous Catalysis, including Photocatalysis

No studies have been published that explore the use of MOFs derived from this compound as heterogeneous catalysts or photocatalysts.

Gas Adsorption and Selective Separation Studies (e.g., Carbon Dioxide Capture)

There is no data available on the gas adsorption and separation properties of MOFs incorporating this compound. Consequently, its potential for applications such as carbon dioxide capture has not been evaluated.

Electrochemical Sensing Applications within MOF Frameworks

The application of this compound-based MOFs in the field of electrochemical sensing has not been documented in the scientific literature.

Supramolecular Chemistry and Host Guest Interactions of 1,3,5 Tri 2 Thenoyl Benzene

Formation and Characterization of Discrete Supramolecular Assemblies Utilizing 1,3,5-Tri(2-thenoyl)benzene

The C3-symmetric arrangement of the thenoyl substituents on the central benzene (B151609) ring of this compound makes it an ideal building block for the bottom-up construction of ordered supramolecular structures. The formation of discrete assemblies from this molecule is anticipated to be driven by a concert of non-covalent interactions, leading to structures with specific geometries and dimensions.

A key feature of this compound that is expected to play a crucial role in its self-assembly is the presence of three carbonyl groups. These carbonyl groups can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors. In the absence of an external donor, C—H···O hydrogen bonds may form between molecules, a phenomenon observed in the crystal structures of similar compounds. researchgate.net

In the context of analogous benzene-1,3,5-tricarboxamides (BTAs), hydrogen bonding is a dominant force in their self-assembly into one-dimensional, rod-like nanostructures. rsc.org The amide groups in BTAs provide both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust, threefold hydrogen-bonded networks that drive the assembly process. rsc.org For this compound, while it lacks a hydrogen bond donor, the carbonyl oxygens are available to interact with co-crystallizing molecules that do possess donor groups, such as water or alcohols, which could direct the formation of specific assemblies. The crystal structure of N,N′,N′′-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, for instance, reveals that intermolecular N—H⋯O hydrogen bonds link the molecules into slanted ladder-like chains. uzh.chnih.gov This highlights the structure-directing capability of hydrogen bonds in such systems.

Table 1: Potential Hydrogen Bonding Interactions in Assemblies of this compound

Interaction Type Donor Acceptor Potential Role in Assembly
Intermolecular C-H···O C-H (thiophene or benzene) C=O (thenoyl) Stabilization of molecular packing in the solid state.

Beyond hydrogen bonding, π-π stacking interactions are anticipated to be a significant driving force in the self-assembly of this compound. The molecule contains a central benzene ring and three peripheral thiophene (B33073) rings, all of which are aromatic and capable of engaging in π-π stacking. These interactions, arising from a combination of electrostatic and dispersion forces, are crucial in the formation of ordered structures from aromatic molecules. mdpi.commdpi.com

Other non-covalent interactions, such as sulfur-aromatic and lone-pair-π interactions, may also contribute to the stability and structure of the assemblies. The sulfur atoms in the thiophene rings possess lone pairs of electrons that can interact with the electron-deficient regions of neighboring aromatic rings.

Host-Guest Interactions with Target Substrates

The self-assembly of this compound can potentially lead to the formation of porous structures capable of encapsulating smaller guest molecules. This host-guest chemistry is a cornerstone of supramolecular science, with applications in sensing, separation, and catalysis. mdpi.comrsc.org

The principles of molecular recognition, which involve the selective binding of a host to a specific guest, are governed by the complementarity of size, shape, and chemical functionality between the host and guest. sioc-journal.cn In the case of assemblies formed from this compound, the cavities within the supramolecular structure could be engineered to selectively bind guest molecules.

For example, the voids created by the self-assembly of analogous benzene-1,3,5-tricarboxylic acid derivatives on surfaces have been shown to act as two-dimensional nanocavities for the confinement of macrocyclic guest molecules. nih.gov The size and shape of these cavities are determined by the dimensions of the constituent host molecules. Similarly, it can be envisioned that assemblies of this compound could form porous networks with well-defined cavities. The thenoyl groups, with their carbonyl oxygens and thiophene rings, would line the interior of these cavities, providing specific interaction sites for guest molecules through hydrogen bonding, π-π stacking, and other non-covalent forces. The selective binding of guests would then depend on how well they fit within these cavities and interact with the functional groups presented by the host.

The introduction of multiple components into a host-guest system can lead to synergistic effects, where the combined interaction is stronger or more specific than the sum of the individual interactions. In the context of this compound, a multi-component system could involve the co-assembly of this molecule with other building blocks to create more complex and functional host structures.

For instance, co-crystals of this compound with molecules that are strong hydrogen bond donors could lead to the formation of robust porous networks with enhanced guest-binding capabilities. The synergistic interplay of hydrogen bonding and π-π stacking within such a multi-component assembly could result in highly selective recognition of specific guest molecules. Furthermore, the incorporation of stimuli-responsive components could allow for the controlled uptake and release of guests, a key feature of advanced functional materials.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzene-1,3,5-tricarboxamide (BTA)
1,3,5-tris(thien-2-yl)benzene
N,N′,N′′-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide
1,3,5-triethynylbenzene
Water

Insufficient Information Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article focusing solely on the photophysical investigations and sensor development based on this specific molecule as outlined in the provided structure.

The performed searches for each section and subsection of the requested article—including its intrinsic photophysical characteristics, fluorescence quenching and enhancement mechanisms, excited-state dynamics, and its application in chemosensors and advanced sensing platforms—did not yield sufficient data directly pertaining to this compound.

While extensive research exists for the parent compound, 1,3,5-triphenylbenzene , and its various derivatives, the strict adherence to the specified subject, this compound, as per the instructions, prevents the inclusion of information from these related but distinct chemical entities. The introduction of data from analogous compounds would fall outside the explicit scope of the request.

Therefore, without dedicated research studies on the photophysical properties and sensor applications of this compound, the generation of a thorough and informative article that strictly adheres to the provided outline is not feasible at this time.

Photophysical Investigations and Sensor Development Based on 1,3,5 Tri 2 Thenoyl Benzene Derivatives

Quantitative Assessment of Sensing Performance: Selectivity, Sensitivity, and Limit of Detection

The quantitative evaluation of a chemical sensor's performance is crucial for understanding its practical applicability. This assessment hinges on three key metrics: selectivity, sensitivity, and the limit of detection (LOD). While direct quantitative data for sensors based specifically on 1,3,5-Tri(2-thenoyl)benzene is not extensively available in the current body of scientific literature, the performance of structurally analogous compounds, particularly those built upon the 1,3,5-triphenylbenzene (TPB) core, provides valuable insights into the potential capabilities of this class of materials. Research on these related derivatives demonstrates that the C₃-symmetric 1,3,5-trisubstituted benzene (B151609) framework is a highly effective platform for creating selective and sensitive chemical sensors.

Selectivity

Selectivity refers to a sensor's ability to respond to a specific target analyte in the presence of other potentially interfering species. For sensors utilizing 1,3,5-trisubstituted benzene derivatives, selectivity is often achieved through specific host-guest interactions, such as hydrogen bonding, π-π stacking, and specific chemical reactions between the sensor's receptor sites and the analyte.

For instance, fluorescent chemosensors based on the 1,3,5-triphenylbenzene scaffold have demonstrated high selectivity in the detection of various analytes. A supramolecular sensor made from 1,3,5-tris(4′-aminophenyl)benzene shows a significantly higher fluorescence quenching response to picric acid (PA) compared to other nitroaromatic compounds like dinitrotoluene (DNT), and dinitrobenzene (DNB). nih.gov This high selectivity is attributed to the combined effects of π-π interactions and hydrogen bonding between the electron-rich sensor and the electron-deficient picric acid. nih.gov

Similarly, a water-soluble fluorophore derived from 1,3,5-tris-(4'-iodophenyl)benzene and functionalized with salicylate groups exhibits selective fluorescent quenching for Cu²⁺ ions over a range of other metal cations. nih.gov This indicates that specific functionalization of the core benzene structure is a key strategy for tuning the selectivity towards a particular target.

In another example, covalent organic frameworks (COFs) incorporating 1,3,5-tris(phenyl)benzene nodes have been developed for applications such as pH sensing, showing rapid and specific responses to changes in acidity. ossila.com The selectivity in these materials arises from the specific chemical nature of the linkages and the porous structure of the framework.

Sensitivity

Sensitivity is a measure of how much the sensor's output signal changes in response to a change in the concentration of the analyte. For fluorescent sensors, this is often quantified by the Stern-Volmer constant (Kₛᵥ), where a higher value indicates greater sensitivity.

Sensors based on 1,3,5-triphenylbenzene derivatives have shown remarkable sensitivity towards electron-deficient nitroaromatic compounds. The quenching efficiency, and thus the sensitivity, can be quantified using the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (analyte), Kₛᵥ is the Stern-Volmer constant, and [Q] is the concentration of the quencher.

Detailed research on 1,3,5-tris(4′-aminophenyl)benzene has yielded specific Stern-Volmer constants for various nitroaromatic compounds, highlighting its exceptional sensitivity towards picric acid. nih.gov

Table 1: Stern-Volmer Constants (Kₛᵥ) for the fluorescence quenching of 1,3,5-tris(4′-aminophenyl)benzene by various nitroaromatic compounds in acetonitrile (B52724). nih.gov

AnalyteStern-Volmer Constant (Kₛᵥ) M⁻¹
Picric Acid (PA)1.2 x 10⁵
m-Dinitrobenzene (m-DNB)2.6 x 10³
p-Dinitrobenzene (p-DNB)8.3 x 10³
Dinitrotoluene (DNT)8.0 x 10³
Trinitrotoluene (TNT)4.0 x 10³

The data clearly indicates that the sensor is significantly more sensitive to picric acid than to other tested nitroaromatics.

Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably detected by the sensor. A lower LOD signifies a more capable sensor, especially for trace analysis in environmental and security applications.

Derivatives of 1,3,5-triphenylbenzene have achieved very low detection limits for various analytes. For example, a functionalized water-soluble 1,3,5-triphenylbenzene derivative developed for copper ion detection demonstrated a significant improvement in its LOD with the addition of a surfactant. nih.gov

Furthermore, thin films of a polymer based on a 1,3,5-triphenylbenzene core have been used to detect the explosive 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) at extremely low levels. nih.gov

Table 2: Limit of Detection (LOD) for sensors based on 1,3,5-triphenylbenzene derivatives.

Sensor DerivativeAnalyteLimit of Detection (LOD)Source
Water-soluble fluorophore with salicylate groupsCu²⁺6.49 ppb nih.gov
Water-soluble fluorophore with salicylate groups and Triton X-100Cu²⁺0.19 ppb nih.gov
Polymer thin filmRDXPictogram level (pg) nih.gov

These findings underscore the potential of the 1,3,5-trisubstituted benzene framework in developing highly sensitive sensors capable of trace-level detection. While the specific performance of this compound remains to be quantitatively detailed, the established success of its structural analogs provides a strong foundation for its investigation and development in advanced sensor applications.

Advanced Analytical Methodologies for Research Applications of 1,3,5 Tri 2 Thenoyl Benzene

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are indispensable for the separation of 1,3,5-Tri(2-thenoyl)benzene from reaction mixtures, for its purification, and for the quantitative assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's thermal stability and volatility.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile, thermally sensitive compounds. Given the polyaromatic and ketonic nature of this compound, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

For purity assessment, a C18 column is commonly employed with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. researchgate.netrestek.com Detection is typically achieved using a UV-Vis diode-array detector (DAD), which can monitor the elution at a specific wavelength corresponding to the compound's chromophore. researchgate.net For related polycyclic aromatic compounds, analysis times can be optimized to under 15 minutes using specialized columns. restek.com Purity determination for analogous compounds such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene is routinely accomplished using HPLC. vwr.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For purity analysis of the closely related compound 1,3,5-Tri(2-thienyl)benzene, GC is the specified method, indicating a purity of ≥98.0%. vwr.com This suggests that this compound, despite its higher molecular weight due to the carbonyl groups, may also be amenable to GC analysis, provided it can be vaporized without decomposition. The analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column to a detector, typically a Flame Ionization Detector (FID).

Table 1: Illustrative Chromatographic Conditions for Analysis of this compound

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Technique Reversed-Phase (RP-HPLC) Capillary GC
Stationary Phase/Column C18 (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net Phenyl-methylpolysiloxane (e.g., DB-5 type)
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient researchgate.net Helium or Nitrogen nih.gov
Detector UV-Vis Diode Array (DAD) Flame Ionization Detector (FID)
Typical Application Purity determination, preparative separation Purity assessment, impurity profiling
Reference Compound 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene vwr.com 1,3,5-Tri(2-thienyl)benzene vwr.com

Spectrophotometric Methods for Quantitative Analysis and Reaction Monitoring

UV-Visible spectrophotometry is a powerful tool for the quantitative analysis and reaction monitoring of compounds containing chromophores. The structure of this compound, featuring a highly conjugated system of three thenoyl groups attached to a central benzene (B151609) ring, is expected to result in strong absorption in the UV-Vis region.

The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. rsc.org Conjugated systems, like that in this compound, decrease the energy required for these transitions, shifting the maximum absorption wavelength (λmax) to longer wavelengths. msu.edu For comparison, 1,3,5-Triphenyl Benzene, a structurally similar compound without the carbonyl linkers, exhibits an excitation peak at 252 nm. aatbio.com The addition of the three carbonyl groups in this compound would likely shift this absorption further.

Quantitative analysis using spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be determined. researchgate.net This method is also highly effective for monitoring the progress of a synthesis reaction, where the formation of the conjugated product can be tracked by the increase in absorbance at its specific λmax.

Electrochemical Characterization of Redox Properties

The electrochemical behavior of this compound can be investigated to understand its redox properties, which are relevant for applications in materials science, such as in organic electronics. The molecule contains multiple redox-active sites, including the ketone carbonyl groups and the electron-rich thiophene (B33073) rings.

Cyclic Voltammetry (CV) is the principal technique used for this characterization. ugd.edu.mk In a typical CV experiment, a solution of the compound is subjected to a linearly swept potential between two limits, and the resulting current is measured. This process reveals the oxidation and reduction potentials of the molecule. For related poly-aryl compounds, such as derivatives of 1,3,5-Tris(4-aminophenyl)benzene, CV has been used to study the formation of stable radical cations upon oxidation. rsc.org It is anticipated that this compound would exhibit multiple, potentially reversible, redox processes corresponding to the sequential reduction of the three ketone functionalities and oxidation of the thiophene rings. The analysis provides critical data on the compound's electron-donating or -accepting capabilities and the stability of its charged species.

Table 2: Expected Parameters from Electrochemical Characterization

Technique Measured Parameters Inferred Properties
Cyclic Voltammetry (CV) Oxidation Potentials (Eox) Electron-donating ability, HOMO level
Reduction Potentials (Ered) Electron-accepting ability, LUMO level
Peak Separation (ΔEp) Reversibility of redox process
Chronoamperometry Current vs. Time Stability of oxidized/reduced species rsc.org

Hyphenated Analytical Techniques (e.g., GC-MS) for Comprehensive Chemical Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectrometry, providing a comprehensive analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds. A GC-MS instrument first separates the components of a mixture using gas chromatography. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio of the fragments, allowing for definitive identification of the compound.

For this compound, GC-MS would be invaluable for confirming its identity in a reaction product and for identifying trace-level impurities or byproducts. The fragmentation pattern would likely show a prominent molecular ion peak (M+), along with characteristic fragments corresponding to the loss of thenoyl groups, thiophene rings, or carbonyl units. This technique has been successfully applied to identify complex polycyclic aromatic ketones in various environmental and industrial samples. nih.govresearchgate.net

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